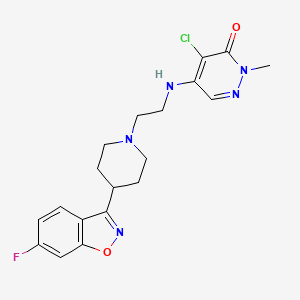
TD3Ssc2vdf
Cat. No. B1671139
Key on ui cas rn:
494861-87-9
M. Wt: 405.9 g/mol
InChI Key: BQNLTXZVZWVEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07183283B2
Procedure details


1.9 g (8.6 millimoles) of 4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one, 40 ml of acetonitrile, 2.07 g (9.4 millimoles) of 6-fluoro-3-piperidine-4-yl-1,2-benzisoxazole, 2.36 g of potassium carbonate and 0.17 g potassium iodide are admixed. The reaction mixture is heated to boiling for 24 hours, filtered over a magnesium sulfate containing carbon bed and the organic phase is evaporated. The crude product is dissolved in ethyl acetate, washed with water, the organic phase is dried over magnesium sulfate, filtered and evaporated. The crude product is recrystallized from ethyl acetate. Thus 2.8 g of the desired compound are obtained, yield 80.5%. Mp.: 145–147° C.
Name
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
Quantity
1.9 g
Type
reactant
Reaction Step One





Name
Yield
80.5%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:13])[N:4]([CH3:12])[N:5]=[CH:6][C:7]=1[NH:8][CH2:9][CH2:10]Cl.[F:14][C:15]1[CH:29]=[CH:28][C:18]2[C:19]([CH:22]3[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]3)=[N:20][O:21][C:17]=2[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[F:14][C:15]1[CH:29]=[CH:28][C:18]2[C:19]([CH:22]3[CH2:23][CH2:24][N:25]([CH2:10][CH2:9][NH:8][C:7]4[CH:6]=[N:5][N:4]([CH3:12])[C:3](=[O:13])[C:2]=4[Cl:1])[CH2:26][CH2:27]3)=[N:20][O:21][C:17]=2[CH:16]=1 |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(N(N=CC1NCCCl)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.07 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
2.36 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.17 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered over a magnesium sulfate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing carbon bed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product is dissolved in ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is recrystallized from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCNC2=C(C(N(N=C2)C)=O)Cl)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: PERCENTYIELD | 80.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
